1,3-Dibromotetrafluorobenzene (C6Br2F4) is a synthetic aromatic compound belonging to the class of halobenzenes. It is a colorless liquid at room temperature []. Due to its specific properties, 1,3-Dibromotetrafluorobenzene finds application in various scientific research fields, particularly in organic synthesis as a versatile building block for the preparation of more complex molecules.
The key feature of 1,3-Dibromotetrafluorobenzene's structure is the aromatic benzene ring with alternating single and double bonds. This ring system provides stability and unique chemical properties. The two bromine (Br) atoms are positioned at the 1st and 3rd positions of the ring, while four fluorine (F) atoms occupy the 2nd, 4th, 5th, and 6th positions []. This specific arrangement creates a molecule with electron-withdrawing effects from both the bromine and fluorine atoms, influencing its reactivity.
One of the primary applications of 1,3-Dibromotetrafluorobenzene lies in its use as a starting material for further organic synthesis. Due to the presence of the electron-withdrawing halogens, the carbon atoms bonded to them become susceptible to nucleophilic substitution reactions. A common reaction involves replacing a bromine atom with another functional group, such as a hydroxyl group (OH) or an amine group (NH2), using appropriate nucleophiles.
C6Br2F4 (liquid) + 2 KOH (aq) -> C6F4Br(OH) (solid) + 2 KBr (aq) + H2O (liquid)
Irritant